molecular formula C9H6ClNO2S B13953227 2-Chloro-3-(phenylsulphonyl)acrylonitrile CAS No. 60736-58-5

2-Chloro-3-(phenylsulphonyl)acrylonitrile

Cat. No.: B13953227
CAS No.: 60736-58-5
M. Wt: 227.67 g/mol
InChI Key: ZIZQOIFYBUUDKK-UHFFFAOYSA-N
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Description

2-Chloro-3-(phenylsulphonyl)acrylonitrile is an organic compound with the molecular formula C9H6ClNO2S. It is known for its unique chemical structure, which includes a chloro group, a phenylsulphonyl group, and an acrylonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(phenylsulphonyl)acrylonitrile typically involves the reaction of 2-chloroacrylonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(phenylsulphonyl)acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with hydrogen halides can produce halogenated compounds .

Scientific Research Applications

2-Chloro-3-(phenylsulphonyl)acrylonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(phenylsulphonyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and phenylsulphonyl groups play a crucial role in its reactivity and interactions with other molecules. The acrylonitrile moiety allows for various addition and substitution reactions, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(phenylsulphonyl)acrylonitrile is unique due to the presence of both the chloro and phenylsulphonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in research and industrial applications .

Properties

CAS No.

60736-58-5

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-chloroprop-2-enenitrile

InChI

InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H

InChI Key

ZIZQOIFYBUUDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl

Origin of Product

United States

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